molecular formula C28H20N4O2 B12688028 Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide CAS No. 132785-08-1

Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide

Cat. No.: B12688028
CAS No.: 132785-08-1
M. Wt: 444.5 g/mol
InChI Key: VBFBXYKKTWFGSS-VUTHCHCSSA-N
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Description

Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound features a benzoic acid moiety linked to a quinazolinone ring system through a hydrazide linkage, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the quinazolinone derivative with hydrazine hydrate under reflux conditions.

    Coupling with Benzoic Acid: The final step involves the coupling of the hydrazide derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives at the hydrazide moiety.

Scientific Research Applications

Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation, such as kinases.

    Pathways: It may modulate signaling pathways like the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline share structural similarities.

    Hydrazide Derivatives: Compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide have similar hydrazide linkages.

Uniqueness

Benzoic acid, ((4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is unique due to its specific combination of a benzoic acid moiety, a quinazolinone ring, and a hydrazide linkage. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

132785-08-1

Molecular Formula

C28H20N4O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(E)-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H20N4O2/c33-27(22-11-5-2-6-12-22)31-29-19-20-15-17-23(18-16-20)32-26(21-9-3-1-4-10-21)30-25-14-8-7-13-24(25)28(32)34/h1-19H,(H,31,33)/b29-19+

InChI Key

VBFBXYKKTWFGSS-VUTHCHCSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5

Origin of Product

United States

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